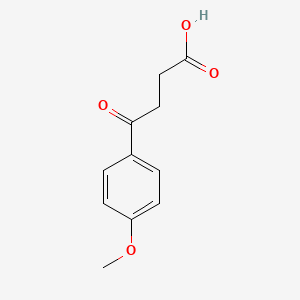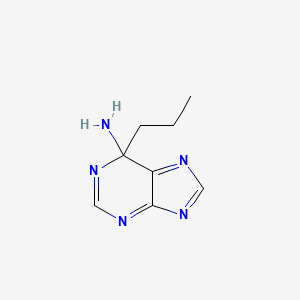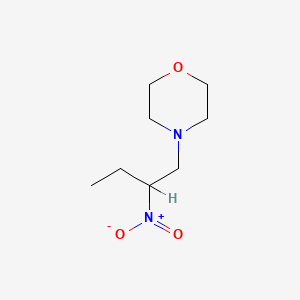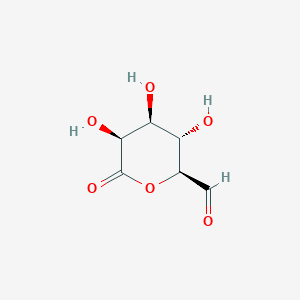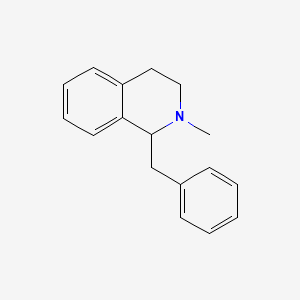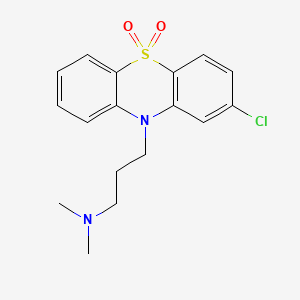
Chlorpromazine sulfone
Vue d'ensemble
Description
Chlorpromazine sulfone is a metabolite of chlorpromazine, a phenothiazine derivative widely used as an antipsychotic medication Chlorpromazine was the first antipsychotic drug introduced in the 1950s and has been extensively studied for its pharmacological properties
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a research tool in pharmacology.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of other phenothiazine derivatives and related compounds.
Mécanisme D'action
Target of Action
Chlorpromazine Sulfone, also known as Oxochlorpromazine, primarily targets dopaminergic receptors in the brain . It acts as an antagonist on these receptors, particularly on the D2 subtype , which plays a crucial role in motor control, reward, and behavior .
Mode of Action
Oxochlorpromazine interacts with its targets by blocking dopamine receptors . This blocking action reduces dopaminergic transmission within the four dopaminergic pathways . It also inhibits serotonin (5-HT), muscarinic, and α1-adrenergic receptors , contributing to its antipsychotic properties .
Biochemical Pathways
The metabolic mechanisms of this compound involve S-oxidation, aromatic hydroxylation, and N-dealkylation . The most thermodynamically and kinetically favorable metabolic pathway is N14-demethylation , followed by S5-oxidation . These processes result in the formation of various metabolites, including mono-N-desmethylchlorpromazine and chlorpromazine 5-sulfoxide .
Pharmacokinetics
This compound exhibits multicompartmental pharmacokinetics with wide between-subject variability in half-life, volume of distribution, and mean residence time . After oral administration, the percentage of Chlorpromazine reaching the systemic circulation intact is very low (4–38%) and dose-dependent . This suggests that the high degree of variability in the pharmacokinetics of Chlorpromazine is a result of extensive first-pass metabolism rather than variation in half-life .
Result of Action
The antagonistic action of this compound on dopaminergic and other receptors leads to a reduction in symptoms of conditions like schizophrenia, psychotic disorders, and manic phase of bipolar disorders . It’s also known to cause side effects such as hepatotoxicity and agranulocytosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the toxicity of the drug . Furthermore, the metabolic mechanisms of this compound, catalyzed by cytochrome P450 isoenzyme 1A2, can be influenced by the presence of other substances in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorpromazine sulfone can be synthesized through the oxidation of chlorpromazine. One common method involves the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfone derivative.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to isolate the sulfone compound.
Analyse Des Réactions Chimiques
Types of Reactions: Chlorpromazine sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone back to its parent compound or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Chlorpromazine and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Chlorpromazine sulfone can be compared with other phenothiazine derivatives such as:
Chlorpromazine: The parent compound with similar pharmacological properties but different potency and side effect profile.
Chlorpromazine sulfoxide: Another oxidized derivative with distinct pharmacological actions.
Promethazine: A phenothiazine derivative with antihistaminic properties.
Uniqueness: this compound is unique in its specific pharmacological profile and its role as a metabolite of chlorpromazine. It provides insights into the metabolic pathways and potential therapeutic applications of phenothiazine derivatives.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.
Propriétés
IUPAC Name |
3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)23(21,22)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZBVQGQXSKQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963001 | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-86-4 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorpromazine sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORPROMAZINE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6148VKM65V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method is suitable for separating and quantifying chlorpromazine sulfone in biological samples?
A1: [] High-performance liquid chromatography (HPLC) utilizing a reversed-phase column (specifically, a dimethylsilane (RP-2) column) is a suitable method for separating and quantifying this compound in biological samples. This method can also separate and quantify other related compounds, such as chlorpromazine sulfoxide, desmonomethylchlorpromazine sulfoxide, chlorpromazine, and desmonomethylchlorpromazine. The method employs UV spectrophotometric detection at 254 nm for quantification. []
Q2: How does temperature affect the HPLC analysis of chlorpromazine and this compound?
A2: [] Temperature influences the elution time in the HPLC analysis of chlorpromazine and this compound. While temperatures between 30°C and 80°C do not affect the overall analysis, maintaining a consistent temperature (within ± 1°C) is crucial for achieving precise and reproducible analytical results. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


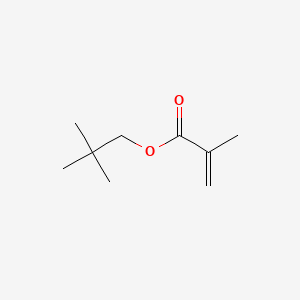
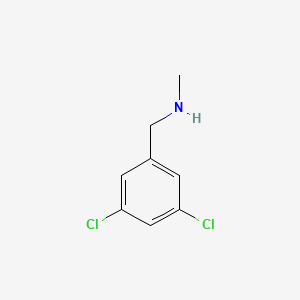
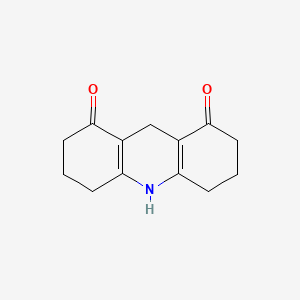

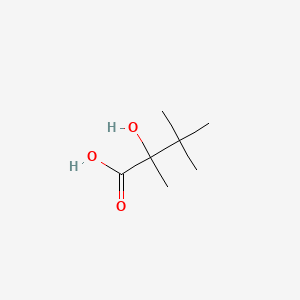
![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)
![[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfooxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trisulfooxybenzoate](/img/structure/B1221773.png)
